Evidence Item 1: Lipophilicity Advantage Over Non-Brominated Analogs for Enhanced Membrane Permeability
The presence of two bromine atoms significantly increases the lipophilicity of the target compound compared to its non-brominated core structure, which is a critical parameter for optimizing membrane permeability in drug design. The computed partition coefficient (XLogP3-AA) for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is 3.4 [1]. In contrast, the simpler analog 3-(bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4), which lacks the 6-bromo substituent, has a lower molecular weight (240.02 g/mol) and a calculated XLogP3 of 2.4 [2]. This difference is consistent with class-level observations that the addition of a bromine atom typically increases XLogP by approximately 0.6-1.0 log units.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 3-(bromomethyl)-2-(trifluoromethyl)pyridine; XLogP3 = 2.4 |
| Quantified Difference | Δ XLogP = +1.0 |
| Conditions | Computational prediction (PubChem and Mol-Instincts databases). |
Why This Matters
This quantified increase in lipophilicity suggests that the target compound is a superior starting point for optimizing membrane permeability and oral bioavailability in lead optimization programs, justifying its selection over less lipophilic analogs.
- [1] PubChem. (2026). Computed Properties for CID 118704013: 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
- [2] Mol-Instincts. (2020). 3-(bromomethyl)-2-(trifluoromethyl)pyridine Properties. View Source
